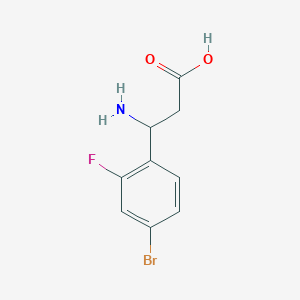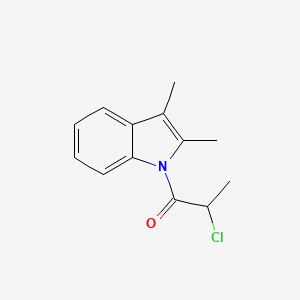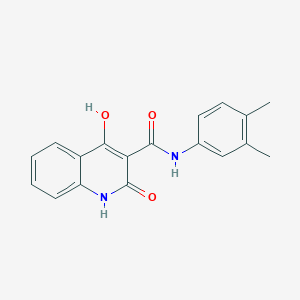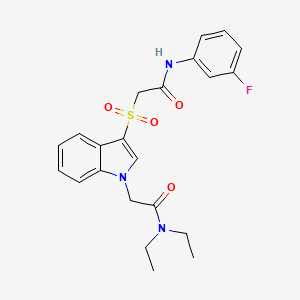
3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9BrFNO2 . It is a solid substance and is also known as 3-(4-bromo-2-fluorophenyl)-beta-alanine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with an amino group at the 3-position and a 4-bromo-2-fluorophenyl group also at the 3-position . The InChI key for this compound is JROKOUWAGJXSBJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 262.08 . The melting point is reported to be 233°C (Decomposition) .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure of Derivatives :The compound 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is structurally related to amino-fluorophenyl boronic acids and fluorinated phenylpropanoic acids, which are used in the synthesis of biologically active compounds and pharmaceutical agents. For example, amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, has been used to construct glucose-sensing materials that operate at the physiological pH of bodily fluids (Das et al., 2003). Additionally, the synthesis of (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid and related compounds involves the synthesis of benzyl bromides, the alkylation of glycine enolate derivatives, and the hydrolysis of the alkylated derivatives, highlighting the importance of these structures in medicinal chemistry (Monclus et al., 1995).
Vibrational and Electronic Structure Analysis :Detailed vibrational and electronic structure analysis of related compounds, such as 3-Amino-3-(4-fluorophenyl)propionic acid, has been performed using ab initio and DFT computed zwitterionic monomer and dimer structures. These analyses include the characterization of intra- and inter-H-bonds, bond critical points, and delocalization of electronic charge, which are crucial for understanding the chemical behavior and potential applications of these compounds (Pallavi & Tonannavar, 2020).
Biological and Material Applications
Biological Applications :Compounds structurally related to this compound have shown potential in various biological applications. For instance, fluorinated amino acids like 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid have been genetically encoded in organisms to study protein structure, dynamics, and interactions, showcasing their utility in biochemical and cellular studies (Summerer et al., 2006). Furthermore, some derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one have shown significant anticancer activities in vitro, highlighting the therapeutic potential of structurally similar compounds (Saad & Moustafa, 2011).
Material Applications :In the realm of materials science, the related compound 3-(4-Hydroxyphenyl)propanoic acid, known as phloretic acid, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is important for developing a wide range of applications in materials science, indicating the potential of structurally similar compounds like this compound in the development of new materials (Trejo-Machin et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid are currently unknown. This compound is a derivative of phenylalanine, which suggests that it may interact with enzymes or receptors that recognize phenylalanine or its derivatives .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to phenylalanine, it might interact with its targets in a similar manner .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, efficacy, and safety .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROKOUWAGJXSBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)


![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403472.png)
![N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2403474.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403477.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2403481.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)


![4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one](/img/structure/B2403487.png)
